molecular formula C16H28O4 B565807 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane CAS No. 29280-23-7

3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane

Cat. No.: B565807
CAS No.: 29280-23-7
M. Wt: 284.396
InChI Key: DKAKYWCVEBAXIK-UHFFFAOYSA-N
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Description

3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane is a complex organic compound with the molecular formula C16H28O4 and a molecular weight of 284.39 g/mol . This compound is characterized by its unique spiro structure, which includes two spiro-linked dioxane rings and four methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane is unique due to its spiro-linked dioxane rings, which impart distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

3,3,12,12-tetramethyl-1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-13(2)9-17-15(18-10-13)5-7-16(8-6-15)19-11-14(3,4)12-20-16/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAKYWCVEBAXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC3(CC2)OCC(CO3)(C)C)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structure of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane and are there any interesting structural features?

A1: this compound is a centrosymmetric molecule, meaning it possesses a center of inversion that leaves the molecule unchanged upon inversion through that point. [] The molecule contains a central cyclohexane ring and two six-membered dioxane rings. All three of these rings adopt chair conformations, which are generally the most stable conformations for six-membered rings. []

Q2: What is known about the crystal structure of this compound?

A2: In the crystal form, the molecules of this compound arrange themselves in layers within the (100) planes. The shortest intermolecular contacts within the crystal lattice are H⋯H interactions with a distance of 2.30 Å. []

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